1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
Description
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a brominated aromatic enone with two methylsulfanyl (SCH₃) groups at the β-position of the α,β-unsaturated ketone. Its molecular formula is C₁₁H₁₁BrOS₂, with a molar mass of 303.24 g/mol. This compound is synthesized via reactions involving 2-bromoacetophenone, yielding a melting point of 135–136°C . The bromine substituent at the ortho position of the phenyl ring and the electron-deficient enone system make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or coordination complexes.
Properties
CAS No. |
71504-00-2 |
|---|---|
Molecular Formula |
C11H11BrOS2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
InChI Key |
RSMAVUOCFVLHHW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1Br)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-bromoacetophenone with 3,3-bis(methylsulfanyl)propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and acetone as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the bromophenyl group may enhance the compound's ability to interact with biological membranes, leading to increased efficacy against bacterial strains .
- Anticancer Research : Preliminary research indicates that derivatives of this compound may possess anticancer activity. The methylsulfanyl groups could play a role in modulating cellular pathways involved in cancer progression .
Materials Science Applications
In materials science, the compound's unique structure offers potential for various applications:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis. Its ability to participate in radical polymerization reactions makes it a candidate for developing novel polymeric materials with enhanced mechanical properties .
- Coatings and Adhesives : Due to its chemical stability and reactivity, it can be incorporated into coatings and adhesives to improve their performance under harsh conditions .
Agricultural Chemistry Applications
The compound's properties may also lend themselves to applications in agriculture:
- Pesticide Development : Its structural features suggest potential as a lead compound for developing new pesticides. The bromine atom may enhance biological activity against pests while reducing toxicity to non-target organisms .
Case Study 1: Antimicrobial Screening
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the methylsulfanyl groups could enhance efficacy further.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Case Study 2: Polymer Synthesis
In polymer chemistry research, the incorporation of this compound into a copolymer matrix resulted in improved thermal stability and mechanical strength compared to conventional polymers.
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular membranes, leading to changes in membrane permeability and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent type (halogen, methyl, or heteroaromatic) and its position (ortho, meta, or para) significantly influence the properties of these compounds. Key analogs include:
Table 1: Physical and Structural Properties of Selected Analogs
Key Observations :
- Halogen Effects : Bromine’s larger atomic size and polarizability compared to Cl or F increase molecular weight and may enhance intermolecular interactions (e.g., halogen bonding), leading to higher melting points .
- Substituent Position : Para-substituted derivatives (e.g., 4-fluoro) exhibit distinct electronic effects compared to ortho-substituted analogs. For example, para-fluorophenyl derivatives may exhibit greater planarity, influencing π-π stacking in crystals .
- Heteroaromatic vs. Phenyl: The pyridin-2-yl analog (C₁₀H₁₁NOS₂) has a lower molar mass and introduces a nitrogen atom, enabling hydrogen bonding and metal coordination, which is critical in fluorescence probe design .
Electronic Effects on Reactivity
The α,β-unsaturated ketone system is electrophilic, with reactivity modulated by substituents:
Crystallographic and Intermolecular Interactions
Table 2: Intermolecular Interactions in Crystal Structures
Notable Findings:
Biological Activity
1-(2-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and efficacy against various cell lines and pathogens.
The molecular formula for this compound is C11H11BrOS2, with a molecular weight of approximately 303.23 g/mol. Its structural features include a bromophenyl group and two methylthio substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrOS2 |
| Molecular Weight | 303.23 g/mol |
| InChI | InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
| SMILES | C(C(c1ccc(cc1)Br)=O)=C(SC)SC |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colon (RKO) cancer cells.
In one study, derivatives were tested for their ability to inhibit cell proliferation. The most potent compounds exhibited IC50 values ranging from 49.79 μM to 113.70 μM against the RKO cell line, indicating their potential as effective anticancer agents .
Case Study:
A study evaluated the apoptosis-inducing effects of similar compounds on MDA-MB-231 cells. The results demonstrated that these compounds could enhance caspase-3 activity significantly at concentrations as low as 10 μM, confirming their role in promoting programmed cell death in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds within this class have shown effectiveness against various bacterial strains. For example, studies indicate that derivatives exhibit marked activity against Gram-positive bacteria and moderate activity against Gram-negative strains .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Microtubule Destabilization: Some analogs have been shown to inhibit microtubule assembly, which is crucial for cell division.
- Induction of Apoptosis: Enhanced caspase activity suggests that these compounds may trigger apoptotic pathways in cancer cells.
- Antioxidant Properties: Certain derivatives demonstrate significant antioxidant activity, which could contribute to their cytotoxic effects against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
